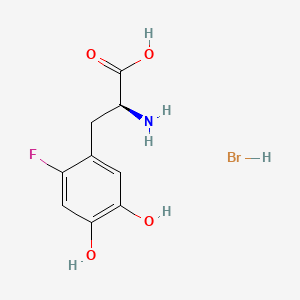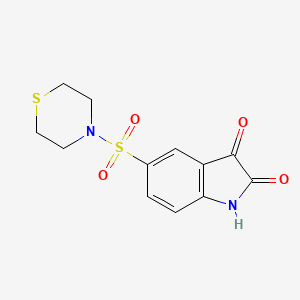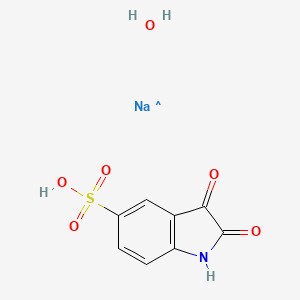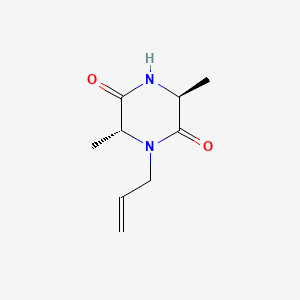
6-Fluoro L-DOPA Hydrobromide Salt
Vue d'ensemble
Description
6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA . It has a molecular formula of C9H11BrFNO4 and a molecular weight of 296.09 . It appears as a dark grey solid .
Synthesis Analysis
The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt has been reported in several studies . One method involves a one-pot two-step synthesis involving Cu-mediated radiofluorination of a pinacol boronate ester precursor . Another method is based on labelling by non-regioselective electrophilic fluorination, regioselective fluorodemetalation, or nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of 6-Fluoro L-DOPA Hydrobromide Salt can be represented by the InChI string: InChI=1S/C9H10FNO4.BrH/c10-5-3-8 (13)7 (12)2-4 (5)1-6 (11)9 (14)15;/h2-3,6,12-13H,1,11H2, (H,14,15);1H/t6-;/m0./s1 . The compound has a topological polar surface area of 104 Ų and a complexity of 238 .
Physical And Chemical Properties Analysis
6-Fluoro L-DOPA Hydrobromide Salt has a molecular weight of 296.09 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 294.98555 g/mol .
Applications De Recherche Scientifique
Neuro-Oncology
6-Fluoro L-DOPA Hydrobromide Salt is used as a radiotracer in the diagnosis of a range of diseases, including neuro-oncology . It helps in the imaging of tumors in the nervous system, providing valuable information for diagnosis and treatment planning .
Endocrinology
This compound has found applications in the field of endocrinology . It aids in the diagnosis of various endocrine disorders, contributing to a better understanding of these conditions and their management .
Parkinson’s Disease
6-Fluoro L-DOPA Hydrobromide Salt is widely used in the imaging of dopaminergic pathways in the human brain, which is crucial for diagnosing Parkinson’s disease . It allows for the visualization of the presynaptic dopaminergic synthesis, providing insights into the progression of this neurodegenerative disorder .
Congenital Hyperinsulinism
The compound has been used in the diagnosis of congenital hyperinsulinism in infants . It helps to localize the exact lesion on the pancreas in a non-invasive manner, proving to be a clinically valuable reagent .
Schizophrenia
6-Fluoro L-DOPA Hydrobromide Salt has been used in the diagnosis of central nervous system disorders such as schizophrenia . It provides insights into the functional integrity of the presynaptic dopaminergic system, aiding in the diagnosis and treatment of this psychiatric disorder .
Neuroendocrine Tumors
More recently, it has shown good results in the diagnosis of other malignancies such as neuroendocrine tumors . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Pheochromocytoma
This compound has also been used in the diagnosis of pheochromocytoma, a rare type of tumor that develops in the adrenal glands . It helps in the detection and localization of these tumors, aiding in their effective management .
Pancreatic Adenocarcinoma
6-Fluoro L-DOPA Hydrobromide Salt has demonstrated good results in the diagnosis of pancreatic adenocarcinoma . It aids in the detection and localization of these tumors, contributing to effective treatment planning .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .
Mode of Action
6-Fluoro L-DOPA Hydrobromide Salt interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .
Biochemical Pathways
The biochemical pathway affected by 6-Fluoro L-DOPA Hydrobromide Salt involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .
Pharmacokinetics
The pharmacokinetics of 6-Fluoro L-DOPA Hydrobromide Salt involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .
Result of Action
The result of the action of 6-Fluoro L-DOPA Hydrobromide Salt is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELPBCSJSDDFZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747803 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro L-DOPA Hydrobromide Salt | |
CAS RN |
154051-94-2 | |
| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/no-structure.png)




![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
